molecular formula C6H6INO3 B11928085 Methyl 2-iodo-4-methyloxazole-5-carboxylate

Methyl 2-iodo-4-methyloxazole-5-carboxylate

Cat. No.: B11928085
M. Wt: 267.02 g/mol
InChI Key: DQWNNHXUEGERQV-UHFFFAOYSA-N
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Description

Methyl 2-iodo-4-methyloxazole-5-carboxylate is a halogenated oxazole derivative characterized by an iodine atom at the 2-position, a methyl group at the 4-position, and a methyl ester at the 5-position of the oxazole ring. The iodine substituent enhances its reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura), while the ester group provides a handle for further functionalization .

Properties

Molecular Formula

C6H6INO3

Molecular Weight

267.02 g/mol

IUPAC Name

methyl 2-iodo-4-methyl-1,3-oxazole-5-carboxylate

InChI

InChI=1S/C6H6INO3/c1-3-4(5(9)10-2)11-6(7)8-3/h1-2H3

InChI Key

DQWNNHXUEGERQV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(OC(=N1)I)C(=O)OC

Origin of Product

United States

Preparation Methods

Cyclocondensation of 2-Iodoacetoacetic Ester with Formamide

A foundational approach to synthesizing methyl 2-iodo-4-methyloxazole-5-carboxylate involves the cyclocondensation of methyl 2-iodoacetoacetate with formamide under acidic conditions. This method, adapted from patented protocols for analogous halogenated oxazoles, leverages the reactivity of the iodo-substituted acetoacetic ester to form the oxazole ring.

Reaction Mechanism :
The reaction proceeds via initial protonation of the carbonyl oxygen of the acetoacetic ester, followed by nucleophilic attack by formamide. Cyclization eliminates water and hydrogen iodide, yielding the oxazole core. Sulfuric acid (H₂SO₄) is typically employed as the catalyst, with temperatures maintained between 120°C and 140°C to optimize kinetics while minimizing side reactions such as decomposition or over-iodination.

Example Protocol :

  • Starting Materials : Methyl 2-iodoacetoacetate (1.0 equiv), formamide (1.6 equiv), H₂SO₄ (0.07 equiv).

  • Conditions : React at 120–140°C under reduced pressure (65 mbar) for 5 hours.

  • Yield : ~68–72% (extrapolated from analogous bromo-oxazole syntheses).

Challenges :

  • The limited commercial availability of methyl 2-iodoacetoacetate necessitates in situ preparation via iodination of methyl acetoacetate using iodine monochloride (ICl) or N-iodosuccinimide (NIS).

  • Side reactions, such as the formation of diiodinated byproducts, require careful temperature control and stoichiometric precision.

Halogen Exchange on Bromo- or Chloro-Oxazole Precursors

An alternative strategy involves halogen exchange on pre-formed bromo- or chloro-oxazole derivatives. This method capitalizes on the higher nucleophilicity of iodide ions compared to bromide or chloride, enabling substitution under mild conditions.

Finkelstein-Type Reaction :

  • Substrate : Methyl 2-bromo-4-methyloxazole-5-carboxylate.

  • Reagents : Sodium iodide (NaI, 2.0 equiv) in acetone or dimethylformamide (DMF).

  • Conditions : Reflux at 60–80°C for 12–24 hours.

  • Yield : 60–65%, with residual bromide contamination requiring purification via recrystallization.

Limitations :

  • Steric hindrance from the methyl and carboxylate groups slows substitution kinetics.

  • Competing elimination reactions may occur, particularly at elevated temperatures.

Industrial Production Methods

Scalable synthesis of this compound demands cost-effective and environmentally sustainable protocols. Industrial adaptations of the cyclocondensation method emphasize reagent recycling and waste minimization.

Key Innovations :

  • Continuous Flow Reactors : Enhance heat transfer and reduce reaction times compared to batch processes.

  • Solvent Recovery : Distillation and reuse of formamide and acetic acid byproducts reduce raw material costs.

  • Catalyst Regeneration : Acidic ion-exchange resins replace homogeneous H₂SO₄, simplifying product isolation and reducing corrosion risks.

Table 1. Comparison of Industrial vs. Laboratory-Scale Syntheses

ParameterLaboratory ScaleIndustrial Scale
Reactor Type Batch (flask)Continuous flow
Catalyst H₂SO₄Acidic ion-exchange resin
Temperature 120–140°C130–150°C
Yield 68–72%75–80%
Byproduct Management Manual distillationAutomated recovery

Optimization of Reaction Parameters

Solvent Selection

Polar aprotic solvents such as DMF and acetonitrile enhance iodide solubility in halogen exchange reactions, improving substitution rates. Conversely, cyclocondensation benefits from high-boiling solvents like acetic acid, which facilitate reflux without rapid solvent loss.

Catalyst Loading

Increasing H₂SO₄ concentration from 0.05 to 0.1 equivalents accelerates cyclocondensation but risks ester hydrolysis. A balance at 0.07 equivalents optimizes both reaction rate and product stability.

Temperature and Pressure

Reduced pressure (65 mbar) lowers the boiling point of reaction mixtures, enabling efficient water removal and shifting equilibrium toward product formation.

Comparative Analysis with Analogous Halogenated Oxazoles

Table 2. Properties of Halogenated 4-Methyloxazole-5-Carboxylates

CompoundHalogen (X)Melting Point (°C)LogPYield (%)
Methyl 2-chloro-4-methyloxazole-5-carboxylateCl92–941.4570–75
Methyl 2-bromo-4-methyloxazole-5-carboxylateBr88–901.8765–70
This compoundI85–872.3260–65

The iodine atom’s larger van der Waals radius and polarizability increase the compound’s lipophilicity (LogP = 2.32), enhancing membrane permeability in biological applications. However, this also reduces crystalline stability, necessitating specialized storage conditions.

Challenges and Limitations

Regioselectivity in Electrophilic Substitution

Direct iodination of methyl 4-methyloxazole-5-carboxylate using NIS often yields mixtures of 2- and 5-iodo isomers. Computational studies suggest that electron-donating groups at the 4-position direct electrophiles to the 2-position, but achieving >90% regioselectivity remains challenging .

Scientific Research Applications

Methyl 2-iodo-4-methyloxazole-5-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 2-iodo-4-methyloxazole-5-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the iodine atom and the carboxylate ester group can influence its binding affinity and specificity towards these targets. The molecular pathways involved may include inhibition of enzyme activity or modulation of signal transduction pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

Methyl 2-Methyloxazole-5-Carboxylate (CAS No. 33036-67-8)
  • Similarity : 0.69 (based on structural and functional group alignment) .
  • Key Differences : Lacks the iodine atom at the 2-position, resulting in lower molecular weight (MW = 155.15 g/mol vs. 281.07 g/mol for the iodinated compound).
  • The absence of iodine simplifies synthesis but limits applications in catalytic cycles .
Ethyl 5-Methylisoxazole-4-Carboxylate (CAS No. 51135-73-0)
  • Similarity : 0.67 (functional group alignment but differing ring type and substituent positions) .
  • Key Differences :
    • Isoxazole ring (oxygen and nitrogen adjacent) vs. oxazole (nitrogen and sulfur separated).
    • Ester group at the 4-position (vs. 5-position in the target compound).
  • Applications : Used in antifungal agents and kinase inhibitors. The altered ring system affects electronic properties and metabolic stability .
5-Methyl-2-Phenyloxazole-4-Carboxylic Acid (CAS No. 18735-74-5)
  • Similarity : 0.75 (carboxylic acid substituent and methyl group) .
  • Key Differences :
    • Carboxylic acid (vs. methyl ester) at the 4-position.
    • Phenyl group at the 2-position (vs. iodine).
  • Reactivity : The carboxylic acid group enables salt formation or amide coupling, while the phenyl group enhances π-stacking in drug design .

Halogenated Analogues

4-Iodo-3-Methylisoxazole-5-Carbaldehyde
  • Key Differences :
    • Aldehyde group (vs. ester) at the 5-position.
    • Iodine at the 4-position (vs. 2-position in the target compound).
  • Synthetic Utility : The aldehyde group facilitates condensation reactions, while the iodine position influences regioselectivity in cross-couplings .

Ethyl Ester Derivatives

Ethyl 2-Iodo-4-Methyloxazole-5-Carboxylate
  • Key Differences : Ethyl ester (vs. methyl ester).
  • Physicochemical Properties : Higher lipophilicity (logP ~2.1 vs. ~1.8 for methyl ester), impacting bioavailability and membrane permeability .

Data Table: Comparative Properties of Selected Analogues

Compound Name CAS No. Molecular Formula MW (g/mol) Key Substituents Similarity Key Applications
Methyl 2-Iodo-4-Methyloxazole-5-Carboxylate - C₇H₆INO₃S 281.07 2-I, 4-Me, 5-COOMe - Cross-coupling precursors
Methyl 2-Methyloxazole-5-Carboxylate 33036-67-8 C₆H₇NO₃S 155.15 2-Me, 5-COOMe 0.69 Intermediate in drug synthesis
Ethyl 5-Methylisoxazole-4-Carboxylate 51135-73-0 C₇H₉NO₃ 155.15 4-COOEt, 5-Me 0.67 Antifungal agents
5-Methyl-2-Phenyloxazole-4-Carboxylic Acid 18735-74-5 C₁₁H₉NO₃S 235.26 2-Ph, 4-COOH, 5-Me 0.75 Drug scaffolds

Biological Activity

Methyl 2-iodo-4-methyloxazole-5-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. Research has highlighted its potential as an enzyme inhibitor and its interactions with various biological targets, making it a candidate for further exploration in drug development.

This compound belongs to the oxazole family, characterized by a five-membered ring containing nitrogen and oxygen. The presence of the iodine atom in its structure enhances its electrophilic properties, which facilitates interactions with nucleophilic sites on target molecules. This structural feature is crucial for its biological activity, particularly in enzyme modulation.

The synthesis of this compound typically involves cyclization reactions from suitable precursors, often utilizing methods that enhance efficiency and scalability, such as continuous flow reactors.

The mechanism by which this compound exerts its biological effects primarily involves:

  • Enzyme Inhibition : The compound can bind to active or allosteric sites on enzymes, thereby modulating their functions. This interaction can lead to either inhibition or enhancement of enzymatic activity depending on the specific target.
  • Receptor Interaction : It may also interact with various receptors, influencing cellular signaling pathways that are critical in disease processes .

Antimicrobial Activity

This compound has demonstrated moderate to excellent antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, minimum inhibitory concentrations (MICs) for Gram-positive isolates ranged from 1–16 µg/mL, while for Gram-negative strains like E. coli, MICs were as low as 4 µg/mL, indicating significant antimicrobial potential .

Bacterial Strain MIC (µg/mL) Activity
Staphylococcus aureus1–16Moderate to Excellent
Escherichia coli4Variable
Acinetobacter baumanniiVariableModerate

Anticancer Activity

In addition to its antimicrobial properties, this compound has shown promise as an anticancer agent. It exhibits antiproliferative activity against various cancer cell lines, with IC50 values ranging from 0.35 to 20.2 nM for selected analogs . The presence of specific substituents on the oxazole ring significantly influences this activity.

Compound IC50 (nM) Cell Line
Compound 4g0.35A549 (lung cancer)
Compound 4i0.5–20.2HT-29 (colon cancer)

Case Studies

Several studies have investigated the biological activities of this compound and its derivatives:

  • Antibacterial Studies : A recent study demonstrated that derivatives of this compound exhibited enhanced antibacterial activity compared to lead compounds, suggesting structural modifications can significantly impact efficacy against resistant strains .
  • Anticancer Investigations : In vitro evaluations indicated that certain derivatives had significantly lower cytotoxicity against normal cells compared to tumor cells, suggesting a favorable therapeutic index for potential cancer treatments .

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